molecular formula C16H14N4O3 B2421343 ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate CAS No. 1111053-45-2

ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate

Cat. No.: B2421343
CAS No.: 1111053-45-2
M. Wt: 310.313
InChI Key: VUWVFNVEAGJILT-UHFFFAOYSA-N
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Description

ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction rates and improve yields. This method is eco-friendly and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes like JAK1 and JAK2 by binding to their active sites and preventing their activity . This inhibition can lead to the modulation of various signaling pathways involved in disease progression.

Comparison with Similar Compounds

ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and makes it a valuable compound for drug development.

Properties

IUPAC Name

ethyl 4-([1,2,4]triazolo[4,3-a]pyridine-6-carbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-2-23-16(22)11-3-6-13(7-4-11)18-15(21)12-5-8-14-19-17-10-20(14)9-12/h3-10H,2H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWVFNVEAGJILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN3C=NN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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